molecular formula C15H21N3O3S B2610530 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide CAS No. 632298-96-5

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide

Cat. No.: B2610530
CAS No.: 632298-96-5
M. Wt: 323.41
InChI Key: BJVXSHZCNLSCKM-UHFFFAOYSA-N
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Description

The compound 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide is a heterocyclic molecule featuring a benzodiazol (benzimidazole) core substituted with an ethanesulfonyl group at the 2-position. The acetamide moiety, modified with diethyl substituents, enhances lipophilicity and stability.

  • Coupling reactions between ethanesulfonyl chloride and benzodiazol precursors.
  • Amide bond formation via activation of carboxylic acid intermediates, similar to the Mitsunobu or carbodiimide-mediated reactions described in and .

Applications: The ethanesulfonyl group may confer electrophilic reactivity, making the compound a candidate for drug design (e.g., kinase inhibitors) or as a directing group in metal-catalyzed C–H functionalization reactions, akin to the N,O-bidentate system in . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL () .

Properties

IUPAC Name

N,N-diethyl-2-(2-ethylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-4-17(5-2)14(19)11-18-13-10-8-7-9-12(13)16-15(18)22(20,21)6-3/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXSHZCNLSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide typically involves the reaction of 2-(ethanesulfonyl)-1H-1,3-benzodiazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzodiazole derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]acetohydrazide (CAS 246163-29-1)

Structural Differences :

  • Substituent : Trifluoromethyl (CF₃) vs. ethanesulfonyl (SO₂C₂H₅).
  • Terminal Group : Hydrazide (-CONHNH₂) vs. diethylacetamide (-N(C₂H₅)₂).

Research Findings :

  • Hydrazide derivatives are prevalent in antitubercular and anticancer agents, while sulfonamides (like the target compound) are more common in protease inhibitors .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structural Differences :

  • Core Structure : Benzamide vs. benzodiazol.
  • Functional Groups : Hydroxyalkyl vs. sulfonamide.

Ethanesulfonyl Fluorides (e.g., CAS 2127-74-4)

Structural Differences :

  • Terminal Group : Fluoride (-F) vs. acetamide.

Triazole-Containing Compounds ()

Structural Differences :

  • Heterocycle : 1,2,3-Triazole vs. benzodiazol.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Applications
2-[2-(Ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide ~323.34 Ethanesulfonyl, Diethyl Benzodiazol, Acetamide Drug design, Catalysis
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide 258.204 Trifluoromethyl Benzodiazol, Hydrazide Anticancer agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~207.27 3-Methyl, Hydroxyalkyl Benzamide C–H functionalization
Ethanesulfonyl fluoride (CAS 2127-74-4) 148.12 Fluorinated ethanesulfonyl Sulfonyl fluoride Covalent probes
Triazole-peptide conjugate () ~600 (varies) Triazole, Benzamide Triazole, Amide Bioconjugation

Key Research Findings

  • Electronic Effects : Ethanesulfonyl groups enhance electrophilicity at the benzodiazol 2-position compared to trifluoromethyl, enabling nucleophilic aromatic substitution .
  • Stability vs. Reactivity : Sulfonamides (target compound) balance metabolic stability and moderate reactivity, whereas sulfonyl fluorides prioritize rapid covalent bonding .
  • Synthetic Versatility : Copper-catalyzed methods dominate triazole synthesis, while benzodiazols often require multistep functionalization .

Biological Activity

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide
  • Molecular Formula : C13H18N2O3S
  • Molecular Weight : 286.36 g/mol
  • CAS Number : Not specified in the search results.

The compound's biological activity is primarily attributed to its interaction with various biological pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling and metabolic processes. The benzodiazole moiety is known for its ability to modulate the activity of several receptors and enzymes, which could contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodiazoles have shown effectiveness against a range of bacterial and fungal pathogens. The sulfonamide group in the structure may enhance this activity by increasing solubility and bioavailability.

Anticancer Properties

Preliminary studies suggest that 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms involved.

Neuroprotective Effects

There is emerging evidence that compounds similar to this one can exert neuroprotective effects, possibly through the modulation of neurotransmitter levels or by reducing oxidative stress in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzodiazole derivatives, 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. The results suggest potential for development as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
Test Compound32Staphylococcus aureus
Test Compound64Escherichia coli
Amoxicillin16Staphylococcus aureus
Ciprofloxacin32Escherichia coli

Study 2: Cancer Cell Line Analysis

In vitro analysis on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours, indicating potential anticancer properties.

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2565
5045

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